Phenyl cinnamate Phenyl cinnamate
Brand Name: Vulcanchem
CAS No.: 25695-77-6
VCID: VC7843168
InChI: InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
SMILES: C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

Phenyl cinnamate

CAS No.: 25695-77-6

Cat. No.: VC7843168

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Phenyl cinnamate - 25695-77-6

Specification

CAS No. 25695-77-6
Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name phenyl (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
Standard InChI Key NBFNGRDFKUJVIN-VAWYXSNFSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2
SMILES C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Phenyl cinnamate (IUPAC name: phenyl (E)-3-phenylprop-2-enoate) belongs to the class of cinnamic acid esters, characterized by the esterification of cinnamic acid with phenolic hydroxyl groups. Its molecular structure consists of a cinnamoyl group (C₆H₅CH=CHCO−) linked to a phenyl ring through an ester bond, creating a conjugated system that influences both its chemical reactivity and spectral properties .

Table 1: Fundamental chemical properties

PropertyValueSource
Molecular formulaC₁₅H₁₂O₂
Molecular weight224.25 g/mol
CAS Registry Number2757-04-2
IUPAC Standard InChIKeyNBFNGRDFKUJVIN-VAWYXSNFSA-N
Density1.15 g/cm³ (predicted)
Boiling point375°C (estimated)

The compound's stereochemical configuration (E)-geometry at the α,β-unsaturated ester moiety contributes to its UV absorption characteristics, with λmax typically observed around 270 nm in ethanol solutions . X-ray crystallography studies of analogous cinnamate esters reveal planar configurations that facilitate π-π stacking interactions in solid-state structures .

Synthesis Methodologies and Optimization

Modern synthetic approaches employ heterogeneous catalysis to improve reaction efficiency and environmental sustainability. A breakthrough method utilizes tungsten-doped silicotungstic acid (WD acid) supported on silica gel, achieving 92% yield under optimized conditions :

Table 2: Optimized synthesis parameters

ParameterOptimal ValueImpact on Yield
Catalyst loading1% WD/SiO₂Maximizes surface active sites
SolventTolueneEnhances reactant miscibility
Temperature110°C (reflux)Balances kinetics/equilibrium
Reaction time120 minutesCompletes conversion

The mechanism proceeds through Brønsted acid-catalyzed nucleophilic acyl substitution, where the WD acid protonates the cinnamic acid carbonyl group, increasing electrophilicity for phenol oxygen attack . Comparative studies show this method reduces byproduct formation compared to traditional Steglich esterification, particularly when using electron-deficient phenolic substrates .

Physicochemical Behavior and Stability

The compound's stability profile reveals sensitivity to both hydrolytic and oxidative degradation pathways:

  • Hydrolytic degradation: Half-life of 48 hours in pH 7.4 buffer at 25°C, decreasing to 12 hours under alkaline conditions (pH 10)

  • Thermal stability: Decomposition onset at 205°C (TGA analysis) with exothermic degradation peaks at 220°C and 285°C

  • Photochemical reactivity: UV-Vis studies show 15% cis-trans isomerization after 24 hours under 254 nm irradiation

Solubility data demonstrates marked polarity dependence:

  • Water solubility: 0.12 mg/mL (25°C)

  • Organic solvents: >500 mg/mL in DMSO, chloroform, and ethyl acetate

ParameterPhenyl Cinnamate (Predicted)Cinnamyl Phenylpropyl
Acute oral LD₅₀ (rat)2,800 mg/kg3,200 mg/kg
Skin irritationMild (0.5% solution)Non-irritating
Mutagenicity (Ames test)NegativeNegative
NOAEL (90-day oral)50 mg/kg/day75 mg/kg/day

Metabolic studies of cinnamate esters indicate β-oxidation pathways converting the parent compound to cinnamic acid and phenol derivatives, with complete urinary excretion within 72 hours post-administration . Dermatological assessments of similar fragrance ingredients show sensitization potential <1% in patch tests at 5% concentrations .

Agency/StandardRequirementStatus
IFRANot restricted
EU Cosmetics RegulationAllergen declaration exempt
OSHA PEL5 mg/m³ (8-h TWA)
EPA TSCAListed inventory substance

Safe handling protocols recommend:

  • PPE: Nitrile gloves, eye protection

  • Storage: Amber glass under nitrogen (≤25°C)

  • Spill management: Absorb with vermiculite, neutralize with 5% sodium bicarbonate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator